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Compound of Interest

2-(2-Benzothiazolyl)-5-
Compound Name:
methoxyphenol

Cat. No. B1267206

Spectroscopic Profile of 2-(2-Benzothiazolyl)-5-
methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-(2-Benzothiazolyl)-5-methoxyphenol. The information detailed
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data, is essential for the structural elucidation, characterization, and purity
assessment of this molecule, which holds potential in medicinal chemistry and materials
science. While a complete experimental dataset for this specific compound is not readily
available in public databases, this guide synthesizes expected spectral characteristics based
on data from structurally related compounds and established spectroscopic principles.

Molecular Structure

Chemical Formula: C14H11NO2S Molecular Weight: 257.31 g/mol CAS Number: 90481-46-2[1]

The structure of 2-(2-Benzothiazolyl)-5-methoxyphenol comprises a benzothiazole ring
system linked to a 5-methoxyphenol moiety at the 2-position of the thiazole ring.
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Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(2-Benzothiazolyl)-5-
methoxyphenol. These values are predicted based on the analysis of similar compounds and
are intended to serve as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (6, ppm) Multiplicity Assignment

~10.0-11.0 s (broad) Phenolic -OH

~8.0-8.2 m Aromatic-H (Benzothiazole)
~7.8-8.0 m Aromatic-H (Benzothiazole)
~7.3-75 m Aromatic-H (Benzothiazole)
~7.0-7.2 d Aromatic-H (Phenol)
~6.8-7.0 dd Aromatic-H (Phenol)

~6.6 - 6.8 d Aromatic-H (Phenol)

~3.8 S Methoxy (-OCHs)

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~165- 170 C=N (Thiazole)

~158 - 162 C-O (Phenaol)

~150 - 155 C-O (Methoxy)

~135- 140 Quaternary C (Benzothiazole)
~130 - 135 Quaternary C (Benzothiazole)
~120 - 130 Aromatic CH (Benzothiazole)
~115-125 Aromatic CH (Phenol)

~110- 115 Quaternary C (Phenol)

~100 - 110 Aromatic CH (Phenol)

~55 - 60 Methoxy (-OCHs)

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-Benzothiazolyl)-5-methoxyphenol is expected to exhibit

characteristic absorption bands corresponding to its functional groups. A graphical

representation of the gas-phase IR spectrum is available in the NIST WebBook.[1]

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3200 - 3600 Broad O-H stretch (phenolic)
3000 - 3100 Medium Aromatic C-H stretch
2850 - 3000 Medium Aliphatic C-H stretch (-OCH3)
~1620 Medium C=N stretch (thiazole ring)
1500 - 1600 Strong, multiple bands Aromatic C=C ring stretch

Asymmetric C-O-C stretch
~1250 Strong

(aryl ether)

) Symmetric C-O-C stretch (aryl

~1030 Medium

ether)

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak

and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

miz Relative Intensity (%) Assighment

257 High [M]* (Molecular lon)

242 Moderate [M - CHs]*

228 Moderate [M - CHOJ*

135 High [Benzothiazole fragment]™*
122 Moderate [Methoxyphenol fragment]*

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to
record *H and 13C spectra.

'H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for
each unique carbon atom.

IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on
the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum, typically in the range of 4000-400 cm~1. A background spectrum is recorded and
subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile,
through a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) is a common method for generating the mass spectrum,

typically using an electron energy of 70 eV.

e Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Relationships
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The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques in structural elucidation.

Spectroscopic Analysis Workflow
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A general workflow for the spectroscopic analysis of a chemical compound.

Integration of Spectroscopic Data for Structural Elucidation
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Proposed Structure:

2-(2-Benzothiazolyl)-5-methoxyphenol
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Integration of data from different spectroscopic techniques for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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